molecular formula C9H13NO3 B7874708 (R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid

(R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B7874708
M. Wt: 183.20 g/mol
InChI Key: JMTBEFVTZHIDBT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid is a compound that features a cyclopropylcarbonyl group attached to the D-enantiomer of proline. Proline is a unique amino acid due to its cyclic structure, which plays a significant role in protein folding and stability. The addition of a cyclopropylcarbonyl group introduces strain and reactivity, making this compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

(R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of D-proline with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base neutralizing the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on protein folding and stability due to the unique structure of proline.

    Medicine: Investigated for potential therapeutic applications, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyclopropylcarbonyl group introduces strain, making the compound more reactive and capable of forming covalent bonds with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the cyclopropylcarbonyl group and the D-enantiomer of proline. This combination introduces specific strain and reactivity, making it distinct from other similar compounds .

Properties

IUPAC Name

(2R)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8(6-3-4-6)10-5-1-2-7(10)9(12)13/h6-7H,1-5H2,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTBEFVTZHIDBT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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